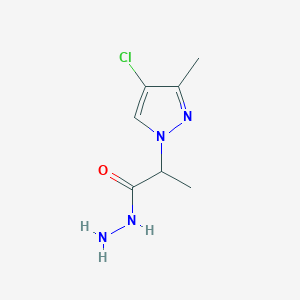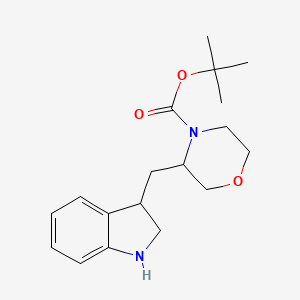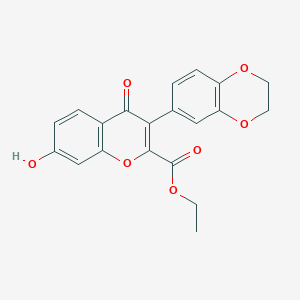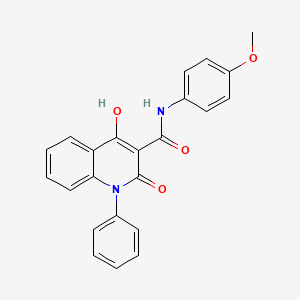
4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H19ClN4O5 and its molecular weight is 358.78. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Crystal Structure Analysis
Research on a chloramphenicol derivative, closely related to the compound , demonstrated its structural analysis through vibrational spectroscopy (Raman and infrared) supported by DFT calculations. The study highlighted the significance of homomeric synthons involving chains and dimers through conventional and non-conventional hydrogen bonds, contributing to the understanding of its molecular interactions and structural stability (Fernandes et al., 2017).
Synthesis of Fluorescent Probes for β-Amyloids
Another study focused on the synthesis of a novel fluorescent probe for β-amyloids, incorporating a structurally similar compound. This probe demonstrated high binding affinities toward Aβ(1–40) aggregates, offering a potential tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Development of Novel Amino Acid Derivatives
Research has also been conducted on the synthesis of novel nonproteinogenic amino acids. These studies reveal the potential of derivatives related to the compound for creating new amino acids that incorporate unique functional groups, contributing to the field of synthetic biology and the development of novel pharmaceuticals (Monteiro et al., 2010).
Environmental Applications
A study on the complete oxidation of pesticides in water by the photoassisted Fenton reaction discussed derivatives of the compound as potential intermediates. This research suggests the application of such compounds in environmental cleanup technologies, particularly in the degradation of harmful organic compounds in water resources (Pignatello & Sun, 1995).
Polymer Science and Material Engineering
Research into the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of fluoroalkylated end-capped polymers indicates the utility of related compounds in material science. These findings suggest their potential role in the development of new materials with selective binding properties for applications in sensing, filtration, and catalysis (Sawada et al., 2000).
Propiedades
IUPAC Name |
4-(4-chloro-3-nitroanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O5/c1-18(2)6-5-16-11(14(21)22)8-13(20)17-9-3-4-10(15)12(7-9)19(23)24/h3-4,7,11,16H,5-6,8H2,1-2H3,(H,17,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGSRYLEPTXKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline](/img/structure/B2381540.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)
![4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2381544.png)





![[(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol](/img/structure/B2381554.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2381558.png)